molecular formula C17H21NO2S B14872528 Ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate

Ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate

Cat. No.: B14872528
M. Wt: 303.4 g/mol
InChI Key: JKXNAKKMZJAMDE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl ester group, an amino group, and a substituted phenyl ring sets it apart from other thiophene derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 3-amino-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate

InChI

InChI=1S/C17H21NO2S/c1-4-20-17(19)16-14(18)10-15(21-16)13-7-5-12(6-8-13)9-11(2)3/h5-8,10-11H,4,9,18H2,1-3H3

InChI Key

JKXNAKKMZJAMDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)CC(C)C)N

Origin of Product

United States

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